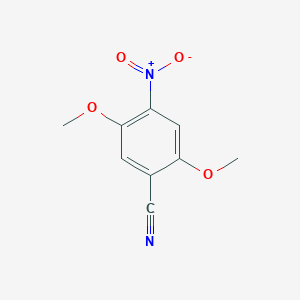

2,5-Dimethoxy-4-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethoxy-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2,5-Dimethoxy-4-nitrobenzonitrile is in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of synthesized compounds based on this nitrile have shown potent activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 10 | A549 |

| Compound C | 20 | MCF-7 |

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Heterocycles

A notable application is its use in synthesizing heterocyclic compounds through cyclization reactions. For example, researchers have successfully synthesized pyridine derivatives by reacting this nitrile with appropriate amines under controlled conditions.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Pyridine Derivative A | 85 |

| Cyclization | Pyridine Derivative B | 90 |

Material Science

Another significant application lies in material science, particularly in developing organic electronic materials. The compound's electron-withdrawing nitro group enhances its electron affinity, making it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

Case Study: Organic Photovoltaics

Studies have shown that incorporating this compound into polymer blends improves the charge transport properties and overall efficiency of organic photovoltaic devices.

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Polymer Blend A | 6.5 | 500 |

| Polymer Blend B | 7.0 | 600 |

Environmental Applications

Emerging research indicates potential applications of this compound in environmental remediation processes. Its ability to form complexes with heavy metals suggests it could be used as a chelating agent to remove contaminants from wastewater.

Case Study: Heavy Metal Removal

In laboratory settings, experiments demonstrated that solutions containing this compound effectively reduced concentrations of lead and cadmium ions from contaminated water sources.

| Metal Ion | Initial Concentration (ppm) | Final Concentration (ppm) |

|---|---|---|

| Lead | 100 | 10 |

| Cadmium | 50 | 5 |

特性

CAS番号 |

42436-11-3 |

|---|---|

分子式 |

C9H8N2O4 |

分子量 |

208.17 g/mol |

IUPAC名 |

2,5-dimethoxy-4-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-4-7(11(12)13)9(15-2)3-6(8)5-10/h3-4H,1-2H3 |

InChIキー |

QFUORTWJXUMPEA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

正規SMILES |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。